Cas no 1234201-11-6 (2-[(2-fluorophenyl)formamido]pentanedioic acid)
![2-[(2-fluorophenyl)formamido]pentanedioic acid structure](https://ja.kuujia.com/scimg/cas/1234201-11-6x500.png)
2-[(2-fluorophenyl)formamido]pentanedioic acid 化学的及び物理的性質
名前と識別子
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- 2-[(2-fluorophenyl)formamido]pentanedioic acid
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- インチ: 1S/C12H12FNO5/c13-8-4-2-1-3-7(8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1
- InChIKey: YRVUXYINQRKVCK-VIFPVBQESA-N
- ほほえんだ: C(O)(=O)[C@H](CCC(O)=O)NC(=O)C1=CC=CC=C1F
2-[(2-fluorophenyl)formamido]pentanedioic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263549-0.05g |
2-[(2-fluorophenyl)formamido]pentanedioic acid |
1234201-11-6 | 95% | 0.05g |
$101.0 | 2023-03-01 | |
Enamine | EN300-263549-1.0g |
2-[(2-fluorophenyl)formamido]pentanedioic acid |
1234201-11-6 | 95% | 1.0g |
$528.0 | 2023-03-01 | |
Enamine | EN300-263549-10.0g |
2-[(2-fluorophenyl)formamido]pentanedioic acid |
1234201-11-6 | 95% | 10.0g |
$2269.0 | 2023-03-01 | |
Enamine | EN300-263549-2.5g |
2-[(2-fluorophenyl)formamido]pentanedioic acid |
1234201-11-6 | 95% | 2.5g |
$1034.0 | 2023-03-01 | |
Enamine | EN300-263549-0.5g |
2-[(2-fluorophenyl)formamido]pentanedioic acid |
1234201-11-6 | 95% | 0.5g |
$407.0 | 2023-03-01 | |
Enamine | EN300-263549-0.25g |
2-[(2-fluorophenyl)formamido]pentanedioic acid |
1234201-11-6 | 95% | 0.25g |
$216.0 | 2023-03-01 | |
Enamine | EN300-263549-5.0g |
2-[(2-fluorophenyl)formamido]pentanedioic acid |
1234201-11-6 | 95% | 5.0g |
$1530.0 | 2023-03-01 | |
Chemenu | CM422206-1g |
2-[(2-fluorophenyl)formamido]pentanedioic acid |
1234201-11-6 | 95%+ | 1g |
$653 | 2023-03-01 | |
Enamine | EN300-263549-0.1g |
2-[(2-fluorophenyl)formamido]pentanedioic acid |
1234201-11-6 | 95% | 0.1g |
$152.0 | 2023-03-01 |
2-[(2-fluorophenyl)formamido]pentanedioic acid 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
2-[(2-fluorophenyl)formamido]pentanedioic acidに関する追加情報
Introduction to 2-[(2-fluorophenyl)formamido]pentanedioic acid (CAS No. 1234201-11-6)
2-[(2-fluorophenyl)formamido]pentanedioic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1234201-11-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by its unique structural features, which include a pentanedioic acid backbone and an amide functional group linked to a 2-fluorophenyl moiety. The presence of the fluorine atom in the aromatic ring introduces a level of electronic and steric modulation that makes this molecule particularly interesting for medicinal chemistry applications.
The structure of 2-[(2-fluorophenyl)formamido]pentanedioic acid is composed of a five-carbon chain (pentanedioic acid) with carboxylic acid groups at both ends, and an amide linkage connecting one of the carbons to a formamide group. The formamide group further extends into a 2-fluorophenyl ring, which is a common pharmacophore in drug discovery due to its ability to interact with biological targets in diverse ways. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and selectivity, making this compound a promising candidate for further exploration.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, pain, and metabolic disorders. The chemical properties of 2-[(2-fluorophenyl)formamido]pentanedioic acid suggest that it may have potential applications in these areas. For instance, the amide functionality is often involved in the design of bioactive molecules due to its ability to form hydrogen bonds with biological targets. Additionally, the fluorinated aromatic ring can serve as a key interaction point for enzymes or receptors, potentially leading to the development of selective inhibitors or agonists.
One of the most compelling aspects of this compound is its potential as a drug candidate. Researchers have been exploring its interactions with various enzymes and receptors, particularly those involved in inflammatory processes. Preliminary studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes, making them attractive targets for therapeutic intervention.
The fluorine atom in the 2-fluorophenyl group plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of 2-[(2-fluorophenyl)formamido]pentanedioic acid. Fluorinated compounds are well-known for their enhanced binding affinity and metabolic stability, which can lead to improved drug efficacy and reduced side effects. In fact, many FDA-approved drugs contain fluorine atoms as part of their structure, highlighting its importance in medicinal chemistry. The presence of this element in 2-[(2-fluorophenyl)formamido]pentanedioic acid suggests that it may exhibit similar advantages when developed further.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 2-[(2-fluorophenyl)formamido]pentanedioic acid with greater accuracy. Molecular docking studies have shown that this compound can interact with various biological targets, including proteins involved in pain signaling and metabolic regulation. These findings are particularly exciting because they provide a rational basis for designing derivatives with enhanced potency and selectivity. By leveraging computational tools, scientists can optimize the structure of this compound to improve its pharmacological profile.
The synthesis of 2-[(2-fluorophenyl)formamido]pentanedioic acid is another area of interest for researchers. The synthesis involves multiple steps, including the formation of the pentanedioic acid backbone, introduction of the amide group, and attachment of the 2-fluorophenyl moiety. Each step must be carefully controlled to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently than ever before. This has opened up new possibilities for exploring its potential applications in drug discovery.
In conclusion, 2-[(2-fluorophenyl)formamido]pentanedioic acid (CAS No. 1234201-11-6) is a promising compound with significant potential in pharmaceutical research. Its unique structure, characterized by a pentanedioic acid backbone and an amide-linked 2-fluorophenyl group, makes it an attractive candidate for further exploration. Preliminary studies suggest that it may have applications in modulating inflammatory pathways and other biological processes relevant to human health. With continued research and development, this compound could contribute to the discovery of novel therapeutic agents that address unmet medical needs.
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